molecular formula C17H18N2O B14803526 3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide

3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide

Cat. No.: B14803526
M. Wt: 266.34 g/mol
InChI Key: DFIGEXZBMDCWHF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N’-(1-phenylethylidene)propanohydrazide is an organic compound with the molecular formula C17H18N2O It is a hydrazide derivative, characterized by the presence of a phenyl group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide typically involves the condensation reaction between 3-phenylpropanoic acid hydrazide and acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-phenyl-N’-(1-phenylethylidene)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(1-phenylethylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenyl and phenylethylidene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

    Oxidation: Oxidized derivatives of the phenyl and phenylethylidene groups.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

3-phenyl-N’-(1-phenylethylidene)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(1-phenylethylidene)propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and phenylethylidene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N’-(1-phenylhexylidene)propanohydrazide: Similar structure but with a hexylidene group instead of an ethylidene group.

    3-phenyl-N’-(1-phenylethylidene)butanohydrazide: Similar structure but with a butanoic acid backbone instead of a propanoic acid backbone.

Uniqueness

3-phenyl-N’-(1-phenylethylidene)propanohydrazide is unique due to its specific combination of phenyl and phenylethylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-phenyl-N-[(E)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C17H18N2O/c1-14(16-10-6-3-7-11-16)18-19-17(20)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-14+

InChI Key

DFIGEXZBMDCWHF-NBVRZTHBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.